Carvedilol was first developed by Boehringer Mannheim GmbH and is classified as a beta-blocker. It is recognized for its dual action on both beta-adrenergic receptors and alpha-1 adrenergic receptors, making it versatile in managing cardiovascular conditions. The ketone derivative is synthesized through various chemical processes, enhancing its potential applications in pharmacology and medicinal chemistry.
The synthesis of carvedilol ketone typically involves several steps, starting from the parent compound carvedilol. Various methods have been reported for its synthesis:
Carvedilol ketone retains the core structure of carvedilol but features a ketone functional group at a specific position on the aromatic ring. This modification alters its electronic properties and potentially its biological activity.
Carvedilol ketone can undergo various chemical reactions typical for ketones:
The mechanism of action for carvedilol ketone likely parallels that of carvedilol, involving:
Carvedilol ketone exhibits several notable physical and chemical properties:
Carvedilol ketone has potential applications in several fields:
Carvedilol Ketone (chemical name: 1-(2-(2-Methoxyphenoxy)ethylamino)-3-(9H-carbazol-8-yloxy)propan-2-one) is a key oxidative degradation product and synthetic impurity of the cardiovascular drug carvedilol. Structurally, it differs from the parent compound by the oxidation of the propan-2-ol moiety to a propan-2-one group. This transformation replaces the chiral secondary alcohol with a planar ketone, eliminating stereocenters and altering electronic properties. The IUPAC name reflects three core subunits:
The molecular formula is C₂₄H₂₄N₂O₄ (molecular weight: 404.46 g/mol), contrasting with carvedilol's C₂₄H₂₆N₂O₄, due to the loss of two hydrogen atoms during oxidation. The ketone functionality at the propane chain's C2 position (Figure 1) enhances electrophilicity and reduces hydrogen-bonding capacity compared to carvedilol’s hydroxyl group [1] [6].
Table 1: Structural Comparison of Carvedilol and Carvedilol Ketone
Property | Carvedilol | Carvedilol Ketone |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₂₄N₂O₄ |
Molecular Weight (g/mol) | 406.48 | 404.46 |
Key Functional Group | Secondary alcohol | Ketone |
Stereocenters | 1 chiral center | None |
IUPAC Name | (RS)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | 1-(2-(2-Methoxyphenoxy)ethylamino)-3-(9H-carbazol-8-yloxy)propan-2-one |
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals distinct changes induced by ketone formation. In ¹H NMR, the absence of the carvedilol’s methine proton signal (δ ~3.8–4.0 ppm, CH-OH) is notable. Key shifts include:
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the ketone’s C=O stretch at 1710–1715 cm⁻¹, a sharp peak absent in carvedilol’s spectrum (which shows O-H broad stretch at ~3400 cm⁻¹). Aromatic C-H stretches (3050–3100 cm⁻¹) and ether C-O vibrations (~1240 cm⁻¹) persist from the parent structure [6] [10].
Mass Spectrometry (LC-MS Q-TOF) shows the [M+H]⁺ ion at m/z 405.18 for Carvedilol Ketone (theoretical: 405.18). Fragmentation pathways include:
Table 2: Key Spectroscopic Signatures of Carvedilol Ketone
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 4.80 (s, 2H) | -O-CH₂-C(O)- |
δ 3.60 (t, 2H) | -N-CH₂-CH₂-O-Ar | |
¹³C NMR | δ 205.1 | Ketone (C=O) |
FT-IR | 1712 cm⁻¹ | ν(C=O) |
1245 cm⁻¹ | ν(C-O) ether | |
MS (Q-TOF) | m/z 405.18 [M+H]⁺ | Molecular ion |
m/z 336.1 [M+H - C₃H₅NO]⁺ | Carbazole-containing fragment |
Carvedilol Ketone’s solid-state behavior is influenced by its rigid planar ketone group, which promotes closer molecular packing than the chiral, H-bond-capable carvedilol. While direct crystallographic data for the ketone is limited in the literature, related carvedilol derivatives exhibit polymorphism. For example, carvedilol itself exists in multiple crystalline forms (Forms I, II, III) and solvates (e.g., methanol solvate) with distinct melting points and X-ray diffraction patterns [2] [5].
Carvedilol Ketone’s lack of H-bond donors (vs. carvedilol’s OH and NH groups) favors van der Waals and π-π stacking interactions. This results in higher melting points but increased brittleness. Predicted crystal packing from molecular simulations suggests monoclinic or orthorhombic systems with π-stacked carbazole units and the ketone oxygen participating in weak C-H···O interactions [2] [5].
Thermal analyses (DSC, thermogravimetry) show:
Molecular dynamics (MD) simulations reveal how ketone formation alters carvedilol’s conformational flexibility, solvation, and membrane interactions. Key findings include:
Conformational Dynamics:
The ketone group reduces backbone flexibility. Carvedilol’s propanol chain adopts a bent conformation (C-C-O-H dihedral: ~60°), enabling intramolecular H-bonding. In contrast, the ketone’s planar C-CO-C motif enforces a near-linear extended conformation (C-C-CO dihedral: ~180°), increasing the distance between the carbazole and phenoxy moieties by 2–3 Å. This extension may hinder simultaneous binding to multiple receptor sites [7] [8].
Solvation and Partitioning:
The ketone’s lower polarity (calculated logP: ~3.8 vs. carvedilol’s ~3.5) enhances lipid membrane permeability but reduces aqueous solubility. MD simulations in water/octanol systems show:
Receptor Binding Implications:
While carvedilol non-selectively blocks β₁/β₂-adrenergic and α₁ receptors, the ketone’s loss of H-bond capacity disrupts key interactions:
Table 3: Molecular Dynamics Parameters for Carvedilol vs. Carvedilol Ketone
Parameter | Carvedilol | Carvedilol Ketone | Implication |
---|---|---|---|
Backbone Dihedral (°) | 58 ± 12 | 178 ± 8 | Extended conformation |
LogP (calc.) | 3.5 | 3.8 | Higher lipophilicity |
H-bonds (water) | 3.5 ± 0.3 | 1.2 ± 0.2 | Reduced hydration |
Membrane Permeation | Moderate | High | Enhanced passive diffusion |
Receptor H-bond Energy | -4.2 kcal/mol | -1.3 kcal/mol | Weaker β₂-adrenergic binding |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2